![molecular formula C19H18N2O3 B252987 1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252987.png)
1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one is a compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action for 1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one involves the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. This leads to a decrease in phosphorylation of CK2 substrates and subsequent cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on CK2 activity, 1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. These effects make it a promising candidate for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one in lab experiments is its specificity for CK2 inhibition. This allows for targeted inhibition of CK2 activity without affecting other kinases. However, one limitation is its low solubility in aqueous solutions, which may affect its efficacy in some experiments.
Direcciones Futuras
For research on 1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one include further investigation of its mechanisms of action, optimization of its synthesis method, and evaluation of its efficacy in preclinical and clinical trials. Additionally, its potential applications in other diseases beyond cancer should be explored.
Métodos De Síntesis
The synthesis method for 1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one involves the reaction between 3-acetylindole and 4-aminobenzophenone in the presence of allyl bromide and potassium carbonate. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one has potential applications in scientific research as an inhibitor of the protein kinase CK2. CK2 is a key regulator of cell growth and proliferation, and its dysregulation has been implicated in various diseases, including cancer. Inhibition of CK2 by 1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one has been shown to induce cell death in cancer cells and reduce tumor growth in animal models.
Propiedades
Nombre del producto |
1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one |
---|---|
Fórmula molecular |
C19H18N2O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3-[2-(4-aminophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C19H18N2O3/c1-2-11-21-16-6-4-3-5-15(16)19(24,18(21)23)12-17(22)13-7-9-14(20)10-8-13/h2-10,24H,1,11-12,20H2 |
Clave InChI |
UXRFJQBBWCHXAN-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)N)O |
SMILES canónico |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.